molecular formula C12H12N2O3 B1458837 5-Methoxy-4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 274253-36-0

5-Methoxy-4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1458837
CAS No.: 274253-36-0
M. Wt: 232.23 g/mol
InChI Key: VIRHCIBCQSWPPE-UHFFFAOYSA-N
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Description

5-Methoxy-4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with methoxy, methyl, and phenyl groups

Biochemical Analysis

Biochemical Properties

5-Methoxy-4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, potentially acting as an inhibitor or modulator . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-compound complex .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those related to inflammation and apoptosis . By modulating these pathways, the compound can alter gene expression and cellular metabolism, leading to changes in cell function. For example, it may upregulate anti-inflammatory genes while downregulating pro-inflammatory ones .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit certain enzymes by binding to their active sites, preventing substrate access . Additionally, it may activate other enzymes by inducing conformational changes that enhance their activity . These interactions can lead to significant changes in gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that while the compound remains stable under certain conditions, it may degrade under others, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged inhibition of specific enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level must be reached for the compound to exert its pharmacological effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter metabolite levels, influencing the overall metabolic profile of the organism . The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within different cellular compartments . For instance, it may accumulate in the mitochondria, where it can exert its effects on cellular respiration .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression by interacting with transcription factors . Alternatively, it may be targeted to the endoplasmic reticulum, affecting protein synthesis and folding .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of phenylhydrazine with dimethylacetylene dicarboxylate in the presence of a solvent such as toluene and dichloromethane . The reaction is carried out under reflux conditions for a specified period, resulting in the formation of the desired pyrazole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

5-Methoxy-4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-carbethoxypyrazolone: Another pyrazole derivative with similar structural features.

    3-Methylpyrazole-5-carboxylic acid: A related compound with a methyl group at the 3-position instead of a methoxy group.

Uniqueness

5-Methoxy-4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

IUPAC Name

5-methoxy-4-methyl-1-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-8-10(12(15)16)13-14(11(8)17-2)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRHCIBCQSWPPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C(=O)O)C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxy-4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
5-Methoxy-4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid
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5-Methoxy-4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid
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Reactant of Route 5
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Reactant of Route 6
5-Methoxy-4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid

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